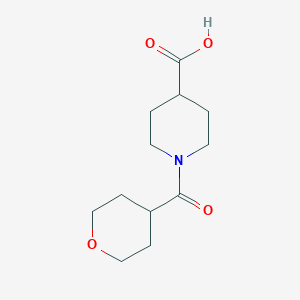

1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid

CAS No.: 1042796-19-9

Cat. No.: VC2623958

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1042796-19-9 |

|---|---|

| Molecular Formula | C12H19NO4 |

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | 1-(oxane-4-carbonyl)piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H19NO4/c14-11(9-3-7-17-8-4-9)13-5-1-10(2-6-13)12(15)16/h9-10H,1-8H2,(H,15,16) |

| Standard InChI Key | YOBPXDXNTUSATE-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)C(=O)C2CCOCC2 |

| Canonical SMILES | C1CN(CCC1C(=O)O)C(=O)C2CCOCC2 |

Introduction

Physical and Chemical Properties

1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid possesses well-defined physical and chemical properties that are essential for understanding its behavior in chemical reactions and its potential applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 1042796-19-9 |

| Molecular Formula | C₁₂H₁₉NO₄ |

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | 1-(oxane-4-carbonyl)piperidine-4-carboxylic acid |

| MDL Number | MFCD11169963 |

| SMILES Code | O=C(C1CCN(C(C2CCOCC2)=O)CC1)O |

| Standard InChI | InChI=1S/C12H19NO4/c14-11(9-3-7-17-8-4-9)13-5-1-10(2-6-13)12(15)16/h9-10H,1-8H2,(H,15,16) |

| Standard InChIKey | YOBPXDXNTUSATE-UHFFFAOYSA-N |

| Appearance | Solid |

| Hazard Class | IRRITANT |

The compound is classified as an irritant, indicating potential for mild to moderate irritation upon contact with skin, eyes, or mucous membranes . Like many carboxylic acids, it likely exhibits acidic properties and can participate in typical carboxylic acid reactions such as esterification, amidation, and salt formation. The presence of both the carboxylic acid group and the amide functionality provides multiple sites for chemical modification, enhancing its utility in synthetic chemistry applications.

Applications and Research Relevance

1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid has several potential applications across different fields, primarily based on the known applications of related compounds and the reactivity of its functional groups.

Pharmaceutical Applications

The compound shows potential as an intermediate in pharmaceutical research and development, particularly due to its structural features that are common in bioactive molecules:

-

The tetrahydropyran ring is found in numerous natural products and pharmaceuticals, contributing to both the structural and functional properties of these molecules

-

The piperidine ring is a privileged structure in medicinal chemistry, present in many drugs targeting the central nervous system

-

The amide linkage provides rigidity and hydrogen bonding capabilities

-

The carboxylic acid group offers a site for further derivatization or direct interaction with biological targets

Similar heterocyclic compounds have been used in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents.

Chemical Applications

In organic synthesis, this compound can serve as:

-

A building block for more complex molecular architectures

-

A scaffold that can be further functionalized at multiple positions

-

A potential ligand for coordination chemistry

-

A precursor for the synthesis of hydroxamic acids, which have been studied for their metal-chelating properties and as histone deacetylase (HDAC) inhibitors

Research Tools

The compound may also find applications as:

-

A chemical probe for studying protein-ligand interactions

-

A structural component in the design of molecular libraries for drug discovery

Related Compounds

Several structurally related compounds have been reported, which provide context for understanding the chemical space surrounding 1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid. Table 2 summarizes key related compounds and their properties.

Table 2: Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Relationship |

|---|---|---|---|---|

| 1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-2-carboxylic acid | 1218627-02-1 | C₁₂H₁₉NO₄ | 241.28 | Positional isomer with carboxylic acid at piperidine 2-position instead of 4-position |

| 1-(Tetrahydro-2H-pyran-4-yl)piperidine-4-carboxylic acid hydrochloride | 1158712-36-7 | C₁₁H₂₀ClNO₃ | 249.73 | Lacks carbonyl group between rings; exists as HCl salt |

| (S)-1-(Tetrahydro-2H-pyran-4-carbonyl)pyrrolidine-2-carboxylic acid | 1308987-73-6 | C₁₁H₁₇NO₄ | 227.26 | Contains pyrrolidine ring instead of piperidine; has stereocenter |

| Tetrahydro-2H-pyran-4-carboxylic acid | Not specified | C₆H₁₀O₃ | 130.14 | Component acid; lacks piperidine portion |

| Tetrahydro-2H-pyran-4-carbonyl chloride | 40191-32-0 | C₆H₉ClO₂ | 148.59 | Acid chloride derivative of tetrahydropyran component |

| 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | Not specified | C₆H₁₂ClNO₃ | Not specified | Contains amino group at 4-position of tetrahydropyran ring |

These related compounds demonstrate the versatility of the basic structural framework and highlight potential modifications that could be exploited for structure-activity relationship studies in various applications .

Future Research Directions

Based on the structural features and potential applications of 1-(Tetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxylic acid, several promising areas for future research can be identified:

Medicinal Chemistry

Future investigations could explore:

-

Development of structure-activity relationships by systematically modifying the basic scaffold

-

Evaluation of potential biological activities, particularly as enzyme inhibitors or receptor modulators

-

Incorporation of this structural motif into peptide mimetics or peptidomimetic drugs

-

Investigation of the compound's potential as a prodrug or metabolically stable analog of existing pharmaceuticals

Synthetic Methodology

Research opportunities in synthesis include:

-

Development of more efficient and scalable synthetic routes

-

Exploration of stereoselective methods to access optically pure derivatives

-

Application of green chemistry principles to improve the sustainability of its synthesis

-

Utilization of emerging technologies such as flow chemistry or biocatalysis for its preparation

Materials Science

Potential applications in materials science could involve:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume